6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one
Description
6-((5-Chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-methyl substituent at position 3 and a 5-chloropyridin-2-ylamino group at position 4. Its molecular formula is C₁₁H₁₀ClN₅O, with a molecular weight of 279.68 g/mol.
The synthesis of related pyrimidinones involves chlorination and hydrolysis steps, as seen in the preparation of 2-amino-6-chloropyrimidin-4(3H)-one from guanidine hydrochloride and diethyl malonate . Similar methods may apply to the target compound, with modifications to introduce the 5-chloropyridin-2-ylamino group.
Properties
IUPAC Name |
6-[(5-chloropyridin-2-yl)amino]-3-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-6-13-9(4-10(15)16)14-8-3-2-7(11)5-12-8/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICKXLUVHRKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies for 6-((5-Chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one
Reductive Amination and Cyclization
A foundational approach involves reductive amination between 5-chloropyridin-2-amine and carbonyl-containing precursors. In a protocol adapted from EP3752488A1, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate serves as a key intermediate, synthesized via nucleophilic acyl substitution under basic conditions. Subsequent cyclization with methylamine derivatives in the presence of triethylamine facilitates pyrimidinone ring formation. Critical parameters include:
- Reaction Temperature : Optimal yields (≥85%) are achieved at 60°C, balancing kinetics and side-product formation.
- Stirring Duration : Extended stirring (7–10 hours) ensures complete cyclization, as shorter durations (<3 hours) result in ≤50% conversion.
Representative Protocol:
- Step 1 : Combine 5-chloropyridin-2-amine (1.0 eq) with ethyl oxalyl chloride (1.2 eq) in dichloromethane at 0°C.
- Step 2 : Add triethylamine (2.1 eq) dropwise, warm to 25°C, and stir for 3 hours.
- Step 3 : React intermediate with 3-methylpyrimidin-4(3H)-one precursor in dimethylformamide (DMF) at 60°C for 7 hours.
- Step 4 : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound.
Suzuki-Miyaura Cross-Coupling for Functionalization
WO1998022459A1 describes pyridine functionalization via palladium-catalyzed cross-coupling, applicable to introducing the 5-chloropyridin-2-yl moiety. Using boronic esters and Pd(PPh₃)₄, this method achieves regioselective amination at the 6-position of the pyrimidinone core. Key considerations:
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR data from EP3752488A1 validate structural integrity:
High-Performance Liquid Chromatography (HPLC)
HPLC purity assays using a Waters Alliance system with a C18 column (4.6 × 150 mm, 5 µm) confirm ≥99% purity under the following conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/water (55:45) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 5.73 minutes |
Process Optimization and Scalability
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 92 | 99.35 | High | Moderate |
| Suzuki Cross-Coupling | 85 | 97.8 | Moderate | High |
The reductive amination route offers superior yield and purity, whereas Suzuki coupling provides modularity for structural variants.
Chemical Reactions Analysis
Types of Reactions
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit prolyl-4-hydroxylase, leading to reduced collagen synthesis and antifibrotic effects. The compound’s antimicrobial and antiviral activities are likely due to its ability to interfere with essential enzymes and proteins in pathogens .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Key Observations :
- Positional Isomerism: The placement of substituents significantly impacts activity. For example, 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one () has a chloro group at C6, whereas the target compound features a bulkier 5-chloropyridin-2-ylamino group at the same position. This substitution likely enhances π-π stacking interactions in target binding .
- Ring Modifications: Fused-ring systems, such as in ’s pyrido[2,3-d]pyrimidinone, may improve kinase selectivity but reduce solubility .
Key Observations :
- However, the absence of fluorophenyl groups (as in ) may reduce potency .
- Neurodegenerative Applications : Compounds with tetrahydroacridin hybrids () demonstrate enhanced neuroprotective effects due to sulfur linkers, which the target compound lacks .
- Prodrug Potential: Nitro-substituted analogues () highlight the role of electron-withdrawing groups in modulating bioavailability, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Compounds
Key Observations :
- The target compound’s higher logP (estimated ~1.5) compared to 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (logP 0.6) suggests increased membrane permeability but may raise toxicity risks .
- The polar surface area (~79.5 Ų) aligns with compounds exhibiting moderate oral bioavailability .
Biological Activity
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features both pyridine and pyrimidine rings, which contribute to its pharmacological potential, including antimicrobial, antiviral, antitumor, and antifibrotic properties. This article will explore the biological activity of this compound through various studies and findings.
The compound is characterized by the following chemical properties:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H9ClN4O |
| Molecular Weight | 232.66 g/mol |
| CAS Number | 2319808-08-5 |
The synthesis of this compound typically involves the reaction of 2-amino-5-chloropyridine with 3-methylpyrimidin-4-one under controlled conditions, often utilizing solvents such as ethanol and catalysts like triethylamine to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Antiviral Properties
In antiviral studies, this compound has shown promise against several viral infections. It was effective in inhibiting viral replication in vitro, with specific activity noted against influenza virus strains. The compound's ability to interfere with viral entry into host cells is a potential mechanism for its antiviral effects.
Antitumor Effects
The antitumor activity of this compound has been investigated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer (MCF-7 and MDA-MB-231) cells. The compound induced apoptosis and inhibited cell proliferation, suggesting that it may serve as a lead candidate for further development in cancer therapy.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of this compound. It has been shown to inhibit collagen expression and reduce hydroxyproline content in fibroblast cell cultures, indicating its potential use in treating fibrotic diseases .
Case Studies
A case study focusing on the use of this compound in a murine model of lung fibrosis demonstrated significant reductions in fibrotic markers when treated with the compound compared to control groups. Histological analysis revealed decreased collagen deposition and improved lung function metrics.
Comparison with Similar Compounds
To contextualize its biological activity, a comparison with structurally similar compounds is provided:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Antifibrotic Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| 2-amino-5-chloropyridine | Moderate | Low | Low |
| 5-amino-2-chloropyridine | Low | Moderate | Low |
This comparison illustrates that this compound possesses superior biological activities compared to its analogs, particularly in antimicrobial and antitumor effects.
Q & A
Q. What are the recommended synthetic routes for 6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cross-coupling. Key steps may include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the 5-chloropyridin-2-yl group .
- Amination : Reaction of a pyrimidinone precursor with 5-chloro-2-aminopyridine under basic conditions (e.g., NaHCO₃) .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Critical parameters include temperature control (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:pyrimidinone) to minimize side reactions .
Q. What analytical techniques are essential for characterizing the compound’s structure and purity?
- Spectroscopy :
- Chromatography :
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation .
Q. What are the key physicochemical properties influencing its solubility and stability?
Q. Which biological targets or pathways are hypothesized for this compound based on structural analogs?
- Kinase inhibition : Analogous to GSK854 (CAS: 1316059-00-3), it may target TNNI3K or GSK-3β due to the (5-chloropyridin-2-yl)amino motif .
- Enzyme binding : Potential interaction with acetylcholinesterase (AChE) via π-π stacking, as seen in tacrine-pyrimidone hybrids .
Advanced Research Questions
Q. How can catalytic systems (e.g., Co/Pd) improve the efficiency of synthesizing pyrimidin-4(3H)-one derivatives?
- Cobalt/Lewis acid catalysis : Enables regioselective alkyne functionalization for side-chain modifications (e.g., 68% yield for 3-methylpyrimidin-4(3H)-one derivatives) .
- Palladium-mediated cross-coupling : Optimize ligand choice (e.g., XPhos) and solvent (1,4-dioxane/H₂O) to enhance coupling efficiency with boronic acids .
Q. What strategies address stereochemical challenges in synthesizing enantiopure forms?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during amination .
- HPLC resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .
Q. How can in vivo efficacy be evaluated for neurodegenerative disease applications?
Q. What computational methods predict binding modes with biological targets?
Q. How do structural modifications (e.g., substituent variation) impact activity in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
